molecular formula C12H14ClN3O B11864370 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride CAS No. 1179361-00-2

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride

Cat. No.: B11864370
CAS No.: 1179361-00-2
M. Wt: 251.71 g/mol
InChI Key: FPVGZPYRRSZTDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:

  • 1-Methoxyisoquinoline-3-carboximidamide hydrochloride
  • 1-Propoxyisoquinoline-3-carboximidamide hydrochloride
  • 1-Butoxyisoquinoline-3-carboximidamide hydrochloride

These compounds share a similar isoquinoline core but differ in the alkoxy group attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these similar compounds .

Properties

CAS No.

1179361-00-2

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

1-ethoxyisoquinoline-3-carboximidamide;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-2-16-12-9-6-4-3-5-8(9)7-10(15-12)11(13)14;/h3-7H,2H2,1H3,(H3,13,14);1H

InChI Key

FPVGZPYRRSZTDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl

Origin of Product

United States

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